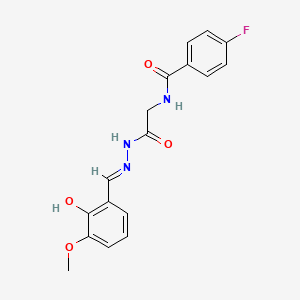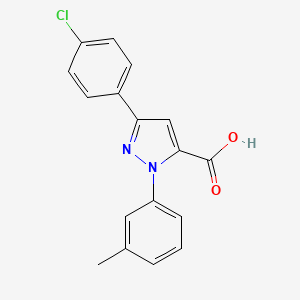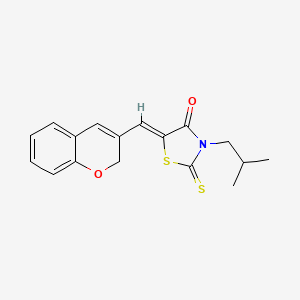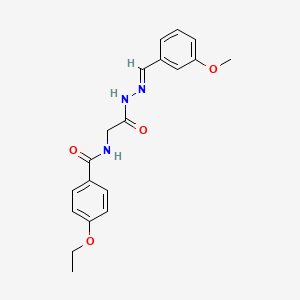![molecular formula C30H33N3O3S2 B12018005 N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide CAS No. 618432-34-1](/img/structure/B12018005.png)
N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzothieno[2,3-D]pyrimidine core with phenyl and acetamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves multiple steps:
- Formation of the Benzothieno[2,3-D]pyrimidine Core : This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
- Attachment of the Phenyl Groups : The phenyl groups are introduced through Friedel-Crafts acylation or alkylation reactions, using catalysts like aluminum chloride (AlCl3) or boron trifluoride (BF3).
- Formation of the Acetamide Linkage : The acetamide group is typically introduced via an amidation reaction, where an amine reacts with an acyl chloride or anhydride in the presence of a base like triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
- Continuous Flow Chemistry : To enhance reaction efficiency and scalability.
- Catalyst Optimization : Using more efficient or reusable catalysts to reduce costs and environmental impact.
- Purification Techniques : Employing advanced chromatography and crystallization methods to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl groups, converting them to alcohols.
- Substitution : The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
- Oxidation : Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
- Substitution : Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).
- Oxidation : Sulfoxides and sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Catalysis : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
- Organic Synthesis : Used as an intermediate in the synthesis of more complex molecules.
- Enzyme Inhibition : Potential inhibitor of enzymes due to its unique structure.
- Receptor Binding : May interact with specific biological receptors, influencing cellular processes.
- Drug Development : Investigated for its potential as a therapeutic agent in treating various diseases.
- Pharmacokinetics : Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
- Material Science : Used in the development of new materials with specific properties.
- Agriculture : Potential applications as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. This can lead to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N-(4-Butylphenyl)-3,4,5-trimethoxybenzamide
- N-(4-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide
Uniqueness: N-(4-Sec-butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity
Propriétés
Numéro CAS |
618432-34-1 |
|---|---|
Formule moléculaire |
C30H33N3O3S2 |
Poids moléculaire |
547.7 g/mol |
Nom IUPAC |
N-(4-butan-2-ylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C30H33N3O3S2/c1-4-19(3)20-10-12-21(13-11-20)31-26(34)18-37-30-32-28-27(24-8-6-7-9-25(24)38-28)29(35)33(30)22-14-16-23(17-15-22)36-5-2/h10-17,19H,4-9,18H2,1-3H3,(H,31,34) |
Clé InChI |
PEMWROILCXFMTN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B12017933.png)


![3-(4-chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017945.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017949.png)


![N-isopropyl-N-phenyl-2-[4-((E)-{[5-thioxo-3-(trifluoromethyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetamide](/img/structure/B12017963.png)

![(5E)-2-(4-bromophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12017977.png)



